Proteolytic Stability from D-Configuration
H-D-Abu-Otbu HCl is the critical precursor for incorporating a D-α-aminobutyric acid residue into peptides. Its use directly enables the creation of D-amino acid-containing peptides, which have been shown to exhibit significantly enhanced resistance to proteolytic degradation compared to their all-L-amino acid counterparts [1]. This is a fundamental and quantifiable differentiator from the L-isomer building block, H-Abu-Otbu HCl, which would yield proteolytically labile peptides. The presence of D-amino acids in antitumor peptides has been shown to stabilize the peptide in serum and improve its activity [1].
| Evidence Dimension | Resistance to proteolytic degradation (stability in serum) |
|---|---|
| Target Compound Data | Enables synthesis of peptides with D-amino acid residues. |
| Comparator Or Baseline | H-Abu-Otbu HCl (L-isomer precursor) → L-amino acid peptides. |
| Quantified Difference | D-amino acid-containing peptides show a stabilizing effect in serum compared to L-analogues [1]. |
| Conditions | In vitro stability studies in serum; antitumor peptide models [1]. |
Why This Matters
For therapeutic peptide development, the enhanced proteolytic stability of D-amino acid-containing peptides translates directly to longer in vivo half-life and improved pharmacokinetics, a critical selection criterion for lead optimization.
- [1] M. P. C. Mulder, et al. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 2021, 22(16), 8529. View Source
